3-(2-Amino-1,3-thiazol-5-YL)oxan-3-OL
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Overview
Description
3-(2-Amino-1,3-thiazol-5-YL)oxan-3-OL is a heterocyclic compound containing a thiazole ring, which is known for its diverse biological activities. Thiazole rings are found in many biologically active compounds, including vitamins, antibiotics, and other pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1,3-thiazol-5-YL)oxan-3-OL typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles. These can be further converted to 5-amino thiazoles substituted in position 2 . Another method involves the reaction of hydrazide with carbon disulfide in methanol under basic conditions, followed by cyclization with concentrated hydrochloric acid .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve one-pot multicomponent procedures, which are efficient and environmentally friendly. For example, 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one can be reacted with thiourea and substituted benzaldehydes in the presence of silica-supported tungstosilisic acid as a catalyst .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-1,3-thiazol-5-YL)oxan-3-OL undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic substitution can occur at the C-5 position, while nucleophilic substitution can occur at the C-2 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
3-(2-Amino-1,3-thiazol-5-YL)oxan-3-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-(2-Amino-1,3-thiazol-5-YL)oxan-3-OL involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-electron interactions, which can influence biochemical pathways and enzyme activities. For example, it can inhibit certain enzymes or block receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid
- 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride
- Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate
Uniqueness
3-(2-Amino-1,3-thiazol-5-YL)oxan-3-OL is unique due to its specific substitution pattern on the thiazole ring, which can lead to distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
3-(2-amino-1,3-thiazol-5-yl)oxan-3-ol |
InChI |
InChI=1S/C8H12N2O2S/c9-7-10-4-6(13-7)8(11)2-1-3-12-5-8/h4,11H,1-3,5H2,(H2,9,10) |
InChI Key |
HUSRJFLRFDNMLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(C2=CN=C(S2)N)O |
Origin of Product |
United States |
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